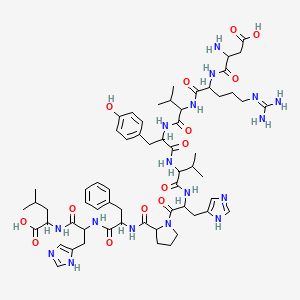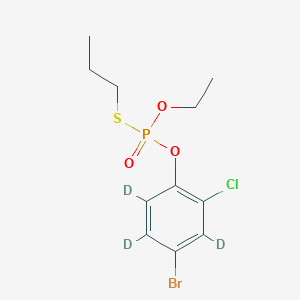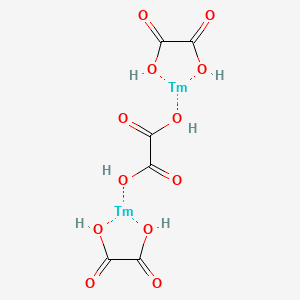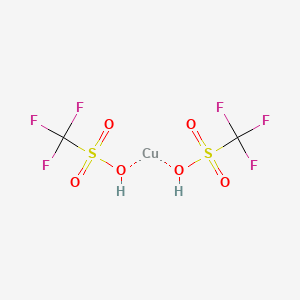
H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH est un peptide synthétique composé d'une séquence d'acides aminés. Ce peptide est un dérivé de l'angiotensine I, qui est un précurseur du peptide vasoconstricteur angiotensine II . L'angiotensine I est clivée par l'enzyme de conversion de l'angiotensine (ECA) pour former l'angiotensine II, qui joue un rôle crucial dans la régulation de la pression artérielle et de l'équilibre hydrique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH implique la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus implique généralement les étapes suivantes :
Chargement de la résine : Le premier acide aminé est attaché à la résine.
Déprotection : Le groupe protecteur sur l'acide aminé est éliminé.
Couplage : Le prochain acide aminé, avec un groupe amino protégé, est activé et couplé à la chaîne peptidique croissante.
Répétition : Les étapes 2 et 3 sont répétées jusqu'à ce que la séquence peptidique souhaitée soit obtenue.
Clivage : Le peptide est clivé de la résine et déprotégé pour produire le produit final.
Méthodes de production industrielle
La production industrielle de peptides comme This compound implique souvent des synthétiseurs peptidiques automatisés qui peuvent gérer la synthèse à grande échelle avec une efficacité et une pureté élevées. L'utilisation de la chromatographie liquide à haut débit (LC) et de la spectrométrie de masse (MS) garantit la qualité et la cohérence du produit final .
Analyse Des Réactions Chimiques
Types de réactions
H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH : peut subir diverses réactions chimiques, notamment :
Oxydation : Le peptide peut être oxydé pour former des ponts disulfure entre les résidus cystéine.
Réduction : Les ponts disulfure peuvent être réduits en groupes thiol libres.
Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres acides aminés pour modifier les propriétés du peptide.
Réactifs et conditions courants
Oxydation : Le peroxyde d'hydrogène (H₂O₂) ou l'iode (I₂) peuvent être utilisés comme agents oxydants.
Réduction : Le dithiothréitol (DTT) ou le β-mercaptoéthanol (BME) sont des agents réducteurs courants.
Substitution : Des dérivés d'acides aminés avec des groupes protecteurs sont utilisés dans la SPPS.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées au peptide. Par exemple, l'oxydation peut conduire à la formation de peptides liés par des ponts disulfure, tandis que la substitution peut entraîner des peptides avec des séquences et des propriétés modifiées .
Applications de la recherche scientifique
This compound : présente plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification peptidique.
Biologie : Investigué pour son rôle dans le système rénine-angiotensine et ses effets sur la régulation de la pression artérielle.
Médecine : Exploré comme agent thérapeutique potentiel pour l'hypertension et les maladies cardiovasculaires.
Industrie : Utilisé dans le développement de médicaments à base de peptides et d'outils de diagnostic.
Mécanisme d'action
Le mécanisme d'action de This compound implique sa conversion en angiotensine II par l'enzyme de conversion de l'angiotensine (ECA). L'angiotensine II se lie aux récepteurs de l'angiotensine, ce qui entraîne une vasoconstriction et une augmentation de la pression artérielle. Ce peptide influence également la libération d'aldostérone, qui régule l'équilibre sodium et eau dans l'organisme .
Applications De Recherche Scientifique
H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH: has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Explored as a potential therapeutic agent for hypertension and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH involves its conversion to angiotensin II by the angiotensin-converting enzyme (ACE). Angiotensin II binds to angiotensin receptors, leading to vasoconstriction and increased blood pressure. This peptide also influences the release of aldosterone, which regulates sodium and water balance in the body .
Comparaison Avec Des Composés Similaires
Composés similaires
Angiotensine II : Un vasoconstricteur direct qui joue un rôle essentiel dans la régulation de la pression artérielle.
Bradykinine : Un peptide qui provoque une vasodilatation et abaisse la pression artérielle.
Vasopressine : Une hormone peptidique qui régule la rétention d'eau et la pression artérielle.
Unicité
H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH : est unique en raison de sa séquence spécifique et de son rôle de précurseur de l'angiotensine II. Sa capacité à être convertie en un puissant vasoconstricteur en fait un composé précieux pour l'étude du système rénine-angiotensine et le développement de traitements contre l'hypertension .
Propriétés
Formule moléculaire |
C61H87N17O14 |
|---|---|
Poids moléculaire |
1282.4 g/mol |
Nom IUPAC |
2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C61H87N17O14/c1-32(2)22-46(60(91)92)75-54(85)44(25-37-28-65-30-68-37)71-53(84)42(23-35-12-8-7-9-13-35)72-56(87)47-15-11-21-78(47)59(90)45(26-38-29-66-31-69-38)74-58(89)50(34(5)6)77-55(86)43(24-36-16-18-39(79)19-17-36)73-57(88)49(33(3)4)76-52(83)41(14-10-20-67-61(63)64)70-51(82)40(62)27-48(80)81/h7-9,12-13,16-19,28-34,40-47,49-50,79H,10-11,14-15,20-27,62H2,1-6H3,(H,65,68)(H,66,69)(H,70,82)(H,71,84)(H,72,87)(H,73,88)(H,74,89)(H,75,85)(H,76,83)(H,77,86)(H,80,81)(H,91,92)(H4,63,64,67) |
Clé InChI |
HYGBEAAGLVPDGM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















